

Core Data Presentation: Solubility of Methyl Erucate and Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl erucate*

Cat. No.: *B153509*

[Get Quote](#)

The following table summarizes the available and estimated solubility data for **methyl erucate** and its structural analogs in a range of common organic solvents. It is important to note that where direct data for **methyl erucate** is unavailable, estimations are based on the solubility of fatty acid methyl esters with similar chain lengths and saturation levels.

Compound	Solvent	Temperature (°C)	Solubility (g/100g Solvent)	Data Type
Methyl Erucate	Dimethylformamide (DMF)	Not Specified	10	Reported [1] [2]
Methyl Erucate	Dimethyl Sulfoxide (DMSO)	Not Specified	10	Reported [1] [2]
Methyl Erucate	Ethanol	Not Specified	10	Reported [1] [2]
Methyl Erucate	Phosphate- Buffered Saline (PBS, pH 7.2)	Not Specified	0.015	Reported [1] [2]
Methyl Stearate	Toluene	20	~23	Experimental [1] [3]
Methyl Stearate	Toluene	10	~15	Experimental [1] [3]
Methyl Stearate	Kerosene	20	~25	Experimental [1] [3]
Methyl Stearate	Kerosene	10	~17	Experimental [1] [3]
Methyl Stearate	Dodecane	20	~20	Experimental [1] [3]
Methyl Stearate	Dodecane	10	~12	Experimental [1] [3]
Methyl Behenate	Ethanol	25	0.44	Experimental [4] [5]
Methyl Behenate	Methanol	25	0.65	Experimental [4]
Methyl Behenate	Isopropanol	25	0.64	Experimental [4]

Methyl Oleate	Ethanol	Room Temperature	Miscible	Qualitative[6][7] [8]
Methyl Oleate	Ether	Room Temperature	Miscible	Qualitative[6][7]
Methyl Oleate	Chloroform	Room Temperature	Soluble	Qualitative[6][9]
Methyl Erucate	Hexane	Room Temperature	Estimated: Highly Soluble	Estimation
Methyl Erucate	Acetone	Room Temperature	Estimated: Soluble	Estimation
Methyl Erucate	Methanol	Room Temperature	Estimated: Soluble	Estimation
Methyl Erucate	Isopropanol	Room Temperature	Estimated: Soluble	Estimation
Methyl Erucate	Ethyl Acetate	Room Temperature	Estimated: Soluble	Estimation
Methyl Erucate	Toluene	Room Temperature	Estimated: Highly Soluble	Estimation

Note on Estimations: The solubility of **methyl erucate** in hexane, acetone, methanol, isopropanol, ethyl acetate, and toluene is estimated to be high, given that it is a long-chain fatty acid methyl ester. These esters are generally soluble in a range of organic solvents, with solubility influenced by solvent polarity and temperature.[3][10][11] Nonpolar solvents like hexane and toluene are expected to be excellent solvents for the nonpolar hydrocarbon chain of **methyl erucate**. Polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like ethanol, methanol, and isopropanol are also expected to be effective solvents.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely used, reliable technique for determining the solubility of a solid compound in a liquid solvent.[12][13][14] The following is a detailed protocol for determining the solubility of **methyl erucate** in an organic solvent.

1. Materials and Equipment:

- **Methyl erucate** (high purity)
- Organic solvent of interest (analytical grade)
- Analytical balance (accurate to ± 0.1 mg)
- Temperature-controlled water bath or incubator
- Vials with airtight caps
- Syringe filters (chemically compatible with the solvent)
- Pre-weighed evaporation dishes or vials
- Vortex mixer or magnetic stirrer
- Drying oven or vacuum desiccator

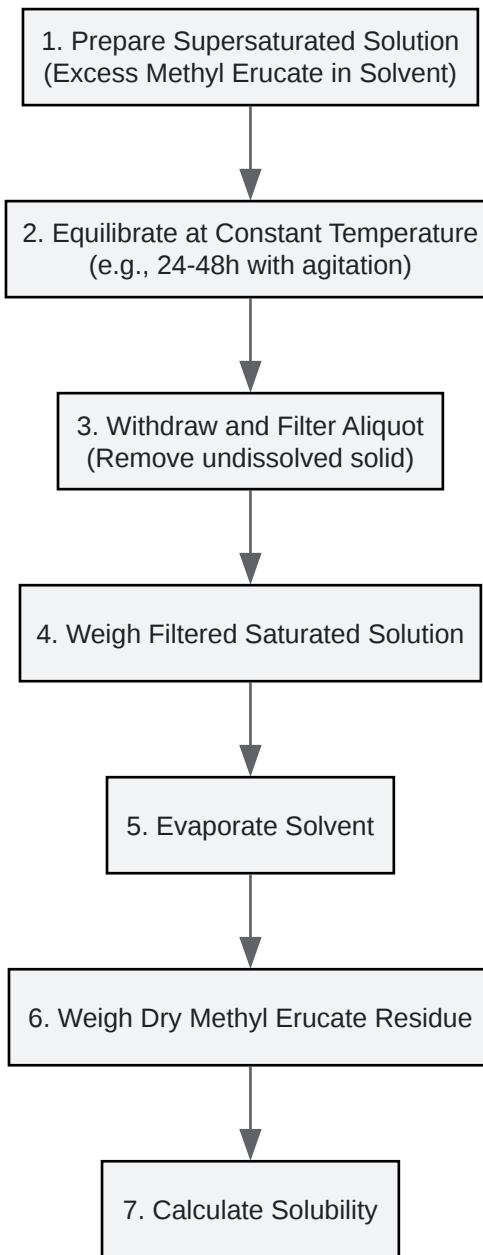
2. Procedure:

• Preparation of Saturated Solution:

- Add an excess amount of **methyl erucate** to a vial containing a known volume of the organic solvent at a specific temperature. The presence of undissolved solid is crucial to ensure saturation.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.

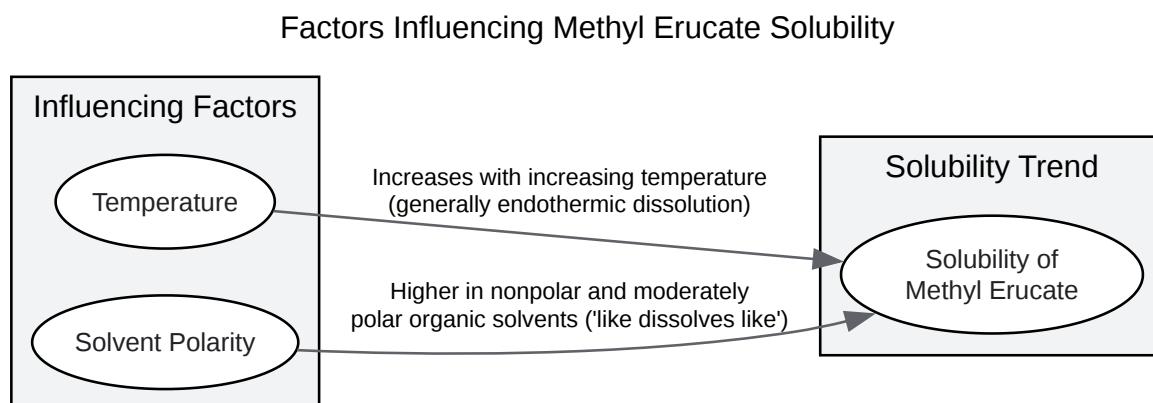
- Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
 - Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
- Solvent Evaporation and Mass Determination:
 - Record the exact mass of the filtered saturated solution.
 - Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of **methyl erucate**. A vacuum desiccator can also be used.
 - Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.
 - Weigh the dish or vial containing the dry **methyl erucate** residue on the analytical balance.

3. Calculation of Solubility:


- Mass of the solvent: Subtract the mass of the dry **methyl erucate** from the mass of the saturated solution.
- Solubility: Express the solubility as grams of **methyl erucate** per 100 grams of solvent using the following formula:
 - Solubility (g/100g solvent) = (Mass of **methyl erucate** / Mass of solvent) x 100

4. Data Validation:

- Repeat the experiment at least three times to ensure the reproducibility of the results.
- The average and standard deviation of the solubility values should be reported.


Visualizations

Gravimetric Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.

[Click to download full resolution via product page](#)

Caption: Key Factors Affecting the Solubility of **Methyl Erucate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. japsonline.com [japsonline.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. scent.vn [scent.vn]
- 5. Methyl behenate | C₂₃H₄₆O₂ | CID 13584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Methyl Oleate | 112-62-9 [chemicalbook.com]
- 8. CAS 112-62-9: Methyl oleate | CymitQuimica [cymitquimica.com]
- 9. Page loading... [guidechem.com]
- 10. Solubilities of fatty acids and derivatives in acetone | Zendy [zendy.io]

- 11. researchgate.net [researchgate.net]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmajournal.net [pharmajournal.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Core Data Presentation: Solubility of Methyl Erucate and Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153509#methyl-erucate-solubility-in-organic-solvents\]](https://www.benchchem.com/product/b153509#methyl-erucate-solubility-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com